tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate
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Overview
Description
tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclopropyl ring substituted with a hydroxypropyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate can be achieved through several methods. One common route involves the reaction of tert-butyl carbamate with 1-(3-hydroxypropyl)cyclopropylamine under appropriate conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may employ continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether at low temperatures.
Substitution: TsCl in pyridine or SOCl2 in dichloromethane at room temperature.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxypropyl group.
Substitution: Formation of tosylate or chloride derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of various cyclopropyl-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamate groups. It can also serve as a substrate for investigating the activity of carbamate-hydrolyzing enzymes .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for designing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymerization and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl ring and hydroxypropyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is unique due to the presence of both a hydroxypropyl group and a cyclopropyl ring. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and binding specificity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(6-7-11)5-4-8-13/h13H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
WOTDZVWLDXPWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCCO |
Origin of Product |
United States |
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